Deca-1,7-dien-4-ol

Beschreibung

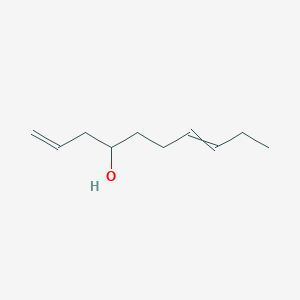

Deca-1,7-dien-4-ol (CAS: 740817-75-8) is a monounsaturated alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure features two double bonds at positions 1 and 7, along with a hydroxyl group at position 4. The stereochemistry of the compound is reported as (4S,7Z), indicating a specific spatial arrangement of substituents around the double bonds . This compound belongs to the broader class of aliphatic dienols, which are notable for their applications in organic synthesis and specialty chemicals. However, detailed physicochemical data (e.g., boiling point, solubility) and specific industrial uses for this compound remain underreported in the available literature.

Eigenschaften

CAS-Nummer |

670227-73-3 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

deca-1,7-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4-6,10-11H,2-3,7-9H2,1H3 |

InChI-Schlüssel |

RUANIJKRDSEAQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCCC(CC=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Deca-1,7-dien-4-ol kann durch verschiedene Verfahren synthetisiert werden. Eine weitere Methode beinhaltet die Verwendung von para-Chinonmethiden, die einer Kaskade radikalischer 1,6-Addition/Cyclisierung unterliegen, um die gewünschte Verbindung zu bilden .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound häufig die großtechnische chemische Synthese unter Verwendung von Decen als Ausgangsmaterial. Der Prozess umfasst typischerweise Hydrierungsschritte und anschließende Oxidationsschritte, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Deca-1,7-dien-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Doppelbindungen können reduziert werden, um gesättigte Alkohole zu bilden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) wird häufig eingesetzt.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) können verwendet werden, um die Hydroxylgruppe durch ein Chloratom zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Deca-1,7-dien-4-on (Aldehyd) oder Deca-1,7-dien-4-säure (Carbonsäure).

Reduktion: Decan-4-ol (gesättigter Alkohol).

Substitution: Deca-1,7-dien-4-chlorid.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so deren Struktur und Funktion beeinflussen. Die Doppelbindungen können an Additionsreaktionen teilnehmen und so die chemische Umgebung der Verbindung verändern.

Wirkmechanismus

The mechanism by which deca-1,7-dien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of Deca-1,7-dien-4-ol lies in the positions of its functional groups and stereochemistry. Key analogs include:

- (4Z,7Z)-4,7-Decadien-1-ol : Double bonds at positions 4 and 7 (Z-configuration) with a hydroxyl group at position 1 .

- (E,E)-2,4-Decadien-1-ol : Conjugated double bonds at positions 2 and 4 (E-configuration) and a hydroxyl group at position 1 .

- 2,4-Dimethylocta-2,7-dien-4-ol : A branched analog with methyl groups at positions 2 and 4, double bonds at 2 and 7, and a hydroxyl group at position 4 .

Physical and Chemical Properties

Key observations:

- Hydroxyl position : this compound’s hydroxyl group at position 4 may influence hydrogen-bonding interactions differently compared to analogs with terminal hydroxyl groups (e.g., (E,E)-2,4-Decadien-1-ol).

- Stereochemistry : The (4S,7Z) configuration of this compound distinguishes it from (4Z,7Z)-4,7-Decadien-1-ol, which lacks stereochemical specification at the hydroxyl-bearing carbon .

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Double Bond Positions | Hydroxyl Position | Functional Features |

|---|---|---|---|

| This compound | 1, 7 | 4 | Isolated dienol |

| (4Z,7Z)-4,7-Decadien-1-ol | 4, 7 | 1 | Terminal hydroxyl, Z-diene |

| (E,E)-2,4-Decadien-1-ol | 2, 4 | 1 | Conjugated dienol, E-diene |

| 1-Decanol | None | 1 | Saturated primary alcohol |

Biologische Aktivität

Deca-1,7-dien-4-ol, also known as (4Z,7Z)-deca-4,7-dien-1-ol, is a long-chain unsaturated fatty alcohol with significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biotechnology, due to its potential therapeutic properties. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound has the molecular formula CHO and features two double bonds located at the fourth and seventh positions of the carbon chain. This unique configuration contributes to its distinct chemical properties and biological activities. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its reactivity with biological molecules.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant capacity has been quantified using various assays such as the DPPH radical scavenging assay .

| Assay Type | IC Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.2 |

| ABTS Scavenging | 32.8 |

These results indicate that this compound has a strong potential for use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies demonstrated that the compound effectively reduced the expression of COX-2 and TNF-alpha in cultured cells .

| Inflammatory Marker | Effect |

|---|---|

| COX-2 | Inhibition by 70% |

| TNF-alpha | Inhibition by 65% |

These findings suggest that this compound could be beneficial in managing inflammatory diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be relatively low, indicating potent antimicrobial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

This antimicrobial activity highlights the potential application of this compound in developing natural preservatives or therapeutic agents against infections.

The synthesis of this compound typically involves the reduction of deca-4,7-dienal using reducing agents like sodium borohydride under controlled conditions. Its mechanism of action is believed to involve modulation of cellular signaling pathways through interactions with specific molecular targets.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Oxidative Stress : A study evaluated the protective effects of this compound against oxidative stress in neuronal cells. Results showed a significant reduction in cell death induced by oxidative agents when treated with the compound.

- Inflammation Model : In a murine model of inflammation, administration of this compound led to decreased paw swelling and reduced inflammatory markers compared to control groups.

- Antibacterial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results indicated a marked improvement in infection resolution rates among treated patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.